molecular formula C21H24O14 B12050806 Myricitrin dihydrate, AldrichCPR

Myricitrin dihydrate, AldrichCPR

Cat. No.: B12050806
M. Wt: 500.4 g/mol
InChI Key: PBZXYSXSVUPBFR-FWTKHYHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricitrin dihydrate, AldrichCPR, is a flavonoid glycoside derived from myricetin. It is commonly found in various plants, including the Myricaceae family. This compound is known for its potential health benefits and is widely used in scientific research due to its bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myricitrin can be synthesized through the glycosylation of myricetin. The reaction typically involves the use of a glycosyl donor, such as rhamnose, and a catalyst to facilitate the glycosylation process. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 60-80°C .

Industrial Production Methods: Industrial production of myricitrin involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate myricitrin in its pure form. The dihydrate form is obtained by crystallization from aqueous solutions .

Chemical Reactions Analysis

Types of Reactions: Myricitrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Myricitrin dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Myricitrin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Myricitrin scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.

    Cardioprotective Effect: Modulates signaling pathways involved in cardiovascular protection.

Comparison with Similar Compounds

Uniqueness: Myricitrin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, myricetin. This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C21H24O14

Molecular Weight

500.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate

InChI

InChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2/t6-,14-,17+,18+,21-;;/m0../s1

InChI Key

PBZXYSXSVUPBFR-FWTKHYHTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.